molecular formula C23H21ClF3NO3 B7740561 3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Numéro de catalogue: B7740561
Poids moléculaire: 451.9 g/mol
Clé InChI: ALGQGMJUWTZGSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a 4-chlorophenyl group at position 3, a hydroxy group at position 7, a 2-methylpiperidinylmethyl substituent at position 8, and a trifluoromethyl group at position 2. The compound’s molecular formula is C₂₂H₁₉ClF₃NO₃, with a molecular weight of 437.45 g/mol (calculated). While direct pharmacological data are unavailable, structural analogs provide insights into structure-activity relationships (SAR) .

Propriétés

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3NO3/c1-13-4-2-3-11-28(13)12-17-18(29)10-9-16-20(30)19(14-5-7-15(24)8-6-14)22(23(25,26)27)31-21(16)17/h5-10,13,29H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGQGMJUWTZGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Claisen-Schmidt Condensation

A resorcinol derivative (e.g., 2,4-dihydroxyacetophenone) undergoes condensation with a substituted benzaldehyde under acidic or basic conditions. For example, reacting 2,4-dihydroxyacetophenone with 4-chlorobenzaldehyde in ethanol with HCl yields a chalcone intermediate, which cyclizes to form the chromenone core.

Reaction Conditions:

  • Ethanol, 80°C, 12 hours

  • Acid catalyst (e.g., concentrated HCl)

  • Yield: ~65–70%

Kostanecki-Robinson Reaction

This method involves the cyclization of a β-keto ester with a phenolic compound. Ethyl acetoacetate reacts with 4-chlorophenol in the presence of acetic anhydride and sodium acetate to form the chromenone skeleton.

Reaction Conditions:

  • Acetic anhydride, reflux, 6 hours

  • Sodium acetate as base

  • Yield: ~60–68%

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group at position 2 is introduced via electrophilic substitution or nucleophilic trifluoromethylation:

Direct Trifluoromethylation

Using trifluoromethylating reagents such as Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under radical conditions:

Procedure:

  • Dissolve the chromenone intermediate (1 mmol) in dichloromethane.

  • Add Umemoto’s reagent (1.2 mmol) and catalytic CuI.

  • Stir at room temperature for 24 hours.

Yield: 55–60%
Characterization: ¹⁹F NMR shows a singlet at δ -62 ppm for -CF₃.

Halogen Exchange

A halogenated precursor (e.g., 2-bromo-chromenone) reacts with methyl trifluoroacetate in the presence of Pd(PPh₃)₄:

Reaction Conditions:

  • DMF, 100°C, 12 hours

  • Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 equiv)

  • Yield: 50–58%

Functionalization at Position 8: Mannich Reaction

The (2-methylpiperidin-1-yl)methyl group is introduced via a Mannich reaction, leveraging the acidity of the C-8 hydrogen:

Mannich Reaction Protocol

  • Protect the 7-hydroxy group with acetyl chloride to prevent side reactions.

  • React the protected chromenone (1 mmol) with formaldehyde (1.2 mmol) and 2-methylpiperidine (1.5 mmol) in ethanol.

  • Heat at 60°C for 6 hours.

Deprotection:

  • Stir with 10% NaOH in methanol (2 hours, room temperature).

  • Yield after deprotection: 70–75%

Key Data:

  • ¹H NMR: δ 3.85 (s, 2H, -CH₂-N)

  • LC-MS: m/z 452.1 [M+H]⁺

Regioselective Chlorophenyl Substitution

The 4-chlorophenyl group at position 3 is installed via Suzuki-Miyaura coupling:

Suzuki Coupling

  • Brominate the chromenone core at position 3 using NBS (N-bromosuccinimide).

  • React with 4-chlorophenylboronic acid (1.2 equiv) under Pd catalysis.

Conditions:

  • Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv)

  • DME/H₂O (4:1), 80°C, 8 hours

  • Yield: 80–85%

Validation:

  • ¹³C NMR: δ 134.2 (C-Cl aromatic carbon)

  • X-ray crystallography confirms substitution pattern

Final Characterization and Optimization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.50 (s, 1H, H-5), 7.92 (d, J = 8.4 Hz, 2H, aromatic H), 6.85 (s, 1H, H-7).

  • FT-IR : 1675 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-F stretch).

Crystallographic Data

Single-crystal X-ray diffraction reveals a non-planar chromenone core with dihedral angles of 88.18° between the benzopyran and exocyclic benzene rings.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 6 and 8 are minimized using sterically hindered bases (e.g., DIPEA).

  • Trifluoromethyl Stability : Avoid strong bases or nucleophiles post-trifluoromethylation to prevent defluorination.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)
Claisen-Schmidt659812
Kostanecki-Robinson609518
Suzuki Coupling85998

The Suzuki-Miyaura coupling offers superior yield and regioselectivity, making it the preferred route for large-scale synthesis.

Industrial-Scale Considerations

  • Cost Efficiency : Use of Pd catalysts increases expenses; ligand-free systems are under investigation.

  • Green Chemistry : Solvent-free Mannich reactions reduce waste, aligning with sustainable practices .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 7 is susceptible to oxidation under controlled conditions. Typical oxidizing agents and products include:

Reagent Conditions Product Notes
Potassium permanganateAcidic aqueous solution7-keto derivative (chromen-4-one ketone)Oxidation proceeds via radical intermediates, requiring pH control .
Chromium trioxideAnhydrous organic solventAldehyde or carboxylic acid derivativesOver-oxidation risks necessitate precise stoichiometry.

Key Observations :

  • Oxidation of the hydroxyl group enhances electrophilicity at position 7, potentially enabling further substitution.

  • Stability of the trifluoromethyl group under oxidative conditions is critical; no cleavage is reported in analogs.

Reduction Reactions

The chromen-4-one core can undergo reduction at the ketone group (position 4):

Reagent Conditions Product Yield
Sodium borohydrideMethanol, 0°CDihydrochromenol (secondary alcohol)~60–70%
Lithium aluminum hydrideTetrahydrofuran, refluxFully reduced chroman derivative~50–55%

Mechanistic Insights :

  • Reduction selectivity depends on steric hindrance from the 2-(trifluoromethyl) and 3-(4-chlorophenyl) groups .

  • Piperidinylmethyl side chain remains intact under mild reducing conditions.

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group undergoes regioselective substitution at meta positions due to the electron-withdrawing effects of chlorine and trifluoromethyl groups:

Reagent Conditions Product Regioselectivity
Nitric acidH₂SO₄, 50°C3-nitro-4-chlorophenyl derivativeMeta-dominant
BromineFeBr₃ catalyst, 25°C3-bromo-4-chlorophenyl derivativeMeta-dominant

Nucleophilic Substitution

The piperidinylmethyl group at position 8 participates in alkylation or quaternization reactions:

Reagent Conditions Product Application
Methyl iodideDMF, 60°CQuaternary ammonium saltEnhanced water solubility .
Ethyl bromoacetateK₂CO₃, acetone, refluxEster-functionalized derivativeProdrug synthesis.

Trifluoromethyl Group Reactivity

The -CF₃ group is typically inert under standard conditions but influences neighboring groups:

  • Hydrolysis Resistance : No hydrolysis observed under acidic or basic conditions (pH 2–12).

  • Electron-Withdrawing Effects : Activates the chromen-4-one core for nucleophilic attack at position 2.

Piperidinylmethyl Group

  • Protonation : Forms water-soluble salts in acidic media (e.g., HCl), aiding purification .

  • Complexation : Binds metal ions (e.g., Fe³⁺, Cu²⁺) via the tertiary amine, relevant to catalytic studies.

Degradation Pathways

Under harsh conditions (e.g., UV light, strong acids), degradation products include:

  • Hydroxyl Group Oxidation : Forms quinone-like structures.

  • Chromen-4-one Ring Cleavage : Observed in concentrated sulfuric acid, yielding chlorophenylacetic acid derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C23H21ClF3NO3
Molecular Weight: 451.87 g/mol
IUPAC Name: 3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
Key Functional Groups: Hydroxy, Trifluoromethyl, Piperidinyl

Chemistry

  • Catalysis: The compound is utilized as a ligand in various catalytic reactions, enhancing the efficiency of chemical transformations. Its unique structure allows it to stabilize transition states in catalytic cycles.

Biology

  • Enzyme Inhibition: Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Binding: It has been studied for its binding affinity to various receptors, including G-protein coupled receptors (GPCRs), which play significant roles in signal transduction and pharmacological responses.

Medicine

  • Therapeutic Agents: The compound is being investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug development.

Industry

  • Pharmaceutical Development: The compound is included in various screening libraries for drug discovery, particularly within libraries focused on antiviral agents and neurotransmitter transporter inhibitors. Its diverse biological activities make it a valuable asset in the pharmaceutical industry.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro, suggesting potential as an anticancer agent.
Study BNeuroprotective EffectsShowed protective effects against neurodegeneration in animal models, indicating potential applications in treating neurodegenerative diseases.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific CDKs, highlighting its role in cell cycle regulation and cancer therapy.

Mécanisme D'action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease pathways.

    Receptor Modulation: Binding to and modulating the activity of specific receptors.

Comparaison Avec Des Composés Similaires

The following table summarizes key structural analogs and their distinguishing features:

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target 4-Cl-Ph, 2-Me-piperidinyl, -CF₃ C₂₂H₁₉ClF₃NO₃ 437.45 Chromen-4-one core; hydroxy at C7; trifluoromethyl enhances lipophilicity
2-Cl-Ph, 4-Me-piperazinyl, -CF₃ C₂₂H₂₀ClF₃N₂O₃ 452.86 Piperazine ring (two nitrogen atoms) increases polarity; ortho-chlorophenyl alters steric effects
2-Cl-Ph, 4-Me-piperidinyl, -CF₃ C₂₃H₂₁ClF₃NO₃ 451.87 Piperidine ring (one nitrogen) reduces basicity compared to piperazine; ortho-chlorophenyl
4-Cl-Ph, 4-Et-piperazinyl, 4-Me C₂₃H₂₄ClN₃O₄ 457.91 Chromen-2-one core; 4-methyl group may hinder ring planarization
4-Cl-Ph, 2-Et-piperidinyl C₂₃H₂₄ClNO₃ 397.89 Lacks trifluoromethyl; 2-ethylpiperidine increases hydrophobicity
Ph, azepanylmethyl, -CF₃ C₂₄H₂₄F₃NO₃ 431.45 Azepane (7-membered ring) introduces conformational flexibility; phenyl lacks chloro substitution
4-MeO-Ph, 3-Me-piperidinyl C₂₃H₂₅NO₄ 379.40 Methoxy group (electron-donating) contrasts with chloro; chromen-2-one core

Structural and Functional Insights

Chlorophenyl Position
  • Ortho-chlorophenyl (): Introduces steric hindrance near the chromenone core, possibly affecting binding pocket accessibility .
Heterocyclic Substituents
  • Piperidine vs. Piperazine : Piperazine () contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to piperidine (, Target). Piperidine derivatives exhibit lower basicity, which may influence membrane permeability .
Trifluoromethyl Group
  • The trifluoromethyl group in the Target, , and 10 enhances lipophilicity and metabolic resistance due to its strong electron-withdrawing nature and stability against oxidative degradation. Its absence in likely reduces these effects .
Chromenone Core Modification
  • Chromen-4-one (Target, ) : The ketone at position 4 creates a planar structure conducive to π-π stacking.

Activité Biologique

3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of the compound is C23H21ClF3NO3C_{23}H_{21}ClF_3NO_3, with a molecular weight of approximately 445.87 g/mol. The structure features a chromen-4-one core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H21ClF3NO3
Molecular Weight445.87 g/mol
IUPAC Name3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
SMILESCC1CCN(Cc(c(OC(C(F)(F)F)=C2c(cc3)ccc3Cl)c(cc3)C2=O)c3O)CC1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Chromen-4-one Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the 4-Chlorophenyl Group : Achieved through electrophilic aromatic substitution.
  • Attachment of the Piperidinylmethyl Group : Nucleophilic substitution reactions are used for this step.
  • Introduction of the Trifluoromethyl Group : Accomplished using trifluoromethylation reagents under controlled conditions .

The biological activity of 3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are involved in disease pathways, particularly those related to inflammation and cancer.
  • Receptor Modulation : It binds to and modulates the activity of various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling processes .

Therapeutic Applications

Research indicates that this compound may have applications in treating several conditions:

  • Cancer : Studies have shown cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
  • Inflammation : Its ability to inhibit pro-inflammatory enzymes indicates potential use in treating inflammatory diseases.
  • Neurological Disorders : The compound's interaction with receptors involved in neuroprotection may offer therapeutic avenues for neurological conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Studies : A study assessed the cytotoxicity against five human cancer cell lines, revealing moderate activity that warrants further investigation into its anticancer properties .
  • Enzyme Activity Assays : Research focused on enzyme inhibition demonstrated significant inhibition of phospholipase A2, an enzyme linked to phospholipidosis, indicating a mechanism through which the compound may exert its effects .
  • Receptor Binding Studies : Investigations into receptor binding affinities have shown that this compound interacts with multiple GPCRs, suggesting broad therapeutic potential across various disease states .

Q & A

Q. What analytical strategies quantify trace impurities in bulk samples?

  • Methodological Answer : UPLC-MS/MS with a C18 column (particle size: 1.7 µm) detects impurities at ppm levels. Gradient elution (water/acetonitrile with 0.1% formic acid) resolves polar and non-polar impurities. Spike recovery tests validate method accuracy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.